molecular formula C21H30N2O B1681994 2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro- CAS No. 709024-69-1

2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-

Cat. No. B1681994
M. Wt: 326.5 g/mol
InChI Key: KQVCYNWOQKXISA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties include its reactivity, stability, and types of reactions it undergoes.


Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.


Future Directions

This would involve a discussion on the potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects.


properties

IUPAC Name

1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVCYNWOQKXISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432666
Record name 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-

CAS RN

709024-69-1
Record name SR-14150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709024691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-14150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O88C1NAS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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